Methyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate
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Overview
Description
Methyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate is an organic compound with the molecular formula C14H16O4. It is a derivative of naphthalene, characterized by the presence of methoxy groups and a carboxylate ester. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate typically involves the reaction of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-one with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration would be essential for efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites can then interact with cellular components, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-one
- 5,6-Dimethoxy-3-phenyl-3,4-dihydronaphthalene-1(2H)-one
- 2-Hydroxy-5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate
Uniqueness
Methyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate is unique due to its specific ester functional group and methoxy substitutions, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C14H16O4 |
---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
methyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate |
InChI |
InChI=1S/C14H16O4/c1-16-12-8-7-9-10(13(12)17-2)5-4-6-11(9)14(15)18-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
XCORKASNGYCRCW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=CCC2)C(=O)OC)OC |
Origin of Product |
United States |
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